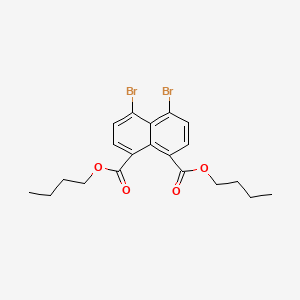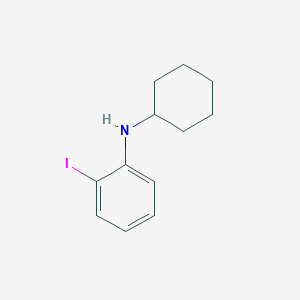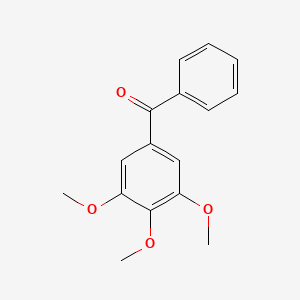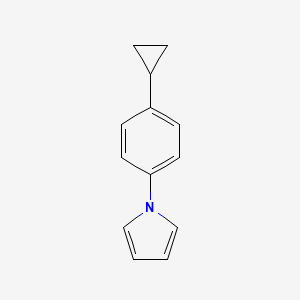
1-(4-Cyclopropylphenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopropylphenyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 4-cyclopropylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopropylphenyl)-1H-pyrrole typically involves the reaction of 4-cyclopropylbenzaldehyde with pyrrole in the presence of a suitable catalyst. One common method includes the use of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Cyclopropylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) under mild conditions.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 1-(4-cyclopropylphenyl)-2,3-dihydropyrrole.
Substitution: Formation of halogenated pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-(4-Cyclopropylphenyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyclopropylphenyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Cyclopropylphenyl)ethanone: Shares the cyclopropylphenyl group but differs in the functional group attached to the phenyl ring.
Cyclopropylbenzene: Lacks the pyrrole ring, making it less versatile in terms of chemical reactivity.
1-Phenyl-1H-pyrrole: Similar structure but without the cyclopropyl group, affecting its chemical and biological properties
Uniqueness
1-(4-Cyclopropylphenyl)-1H-pyrrole is unique due to the presence of both the cyclopropylphenyl group and the pyrrole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C13H13N |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
1-(4-cyclopropylphenyl)pyrrole |
InChI |
InChI=1S/C13H13N/c1-2-10-14(9-1)13-7-5-12(6-8-13)11-3-4-11/h1-2,5-11H,3-4H2 |
Clave InChI |
NZKPYWCCJYDQFT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC=C(C=C2)N3C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



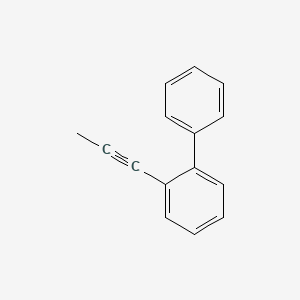
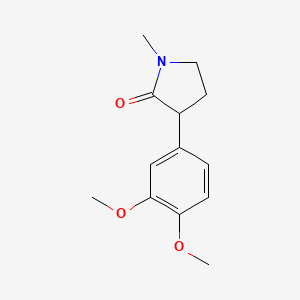

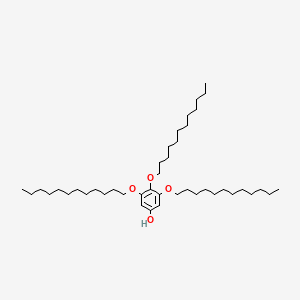

![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol](/img/structure/B14123883.png)

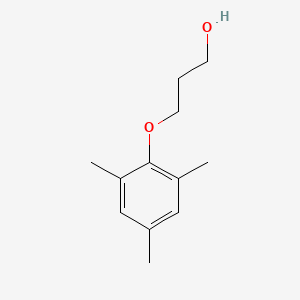
![N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123897.png)

